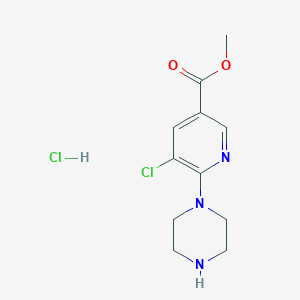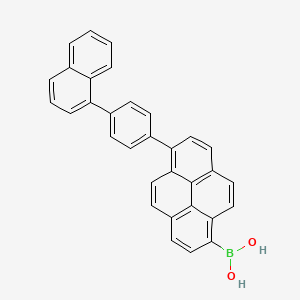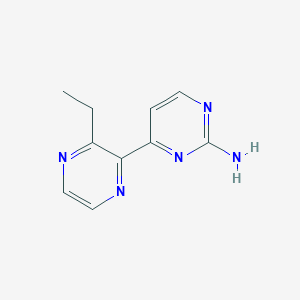
4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine is a heterocyclic compound that contains both pyrazine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine typically involves the reaction of 3-ethylpyrazine-2-carboxylic acid with appropriate amines under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on various biological pathways and processes.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazine and pyrimidine derivatives, such as:
- 4-(3-Methylpyrazin-2-YL)pyrimidin-2-amine
- 4-(3-Propylpyrazin-2-YL)pyrimidin-2-amine
- 4-(3-Butylpyrazin-2-YL)pyrimidin-2-amine
Uniqueness
4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
913322-74-4 |
|---|---|
Formule moléculaire |
C10H11N5 |
Poids moléculaire |
201.23 g/mol |
Nom IUPAC |
4-(3-ethylpyrazin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H11N5/c1-2-7-9(13-6-5-12-7)8-3-4-14-10(11)15-8/h3-6H,2H2,1H3,(H2,11,14,15) |
Clé InChI |
YDDJUWLWIRIXBK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN=C1C2=NC(=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


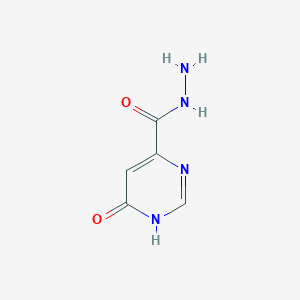
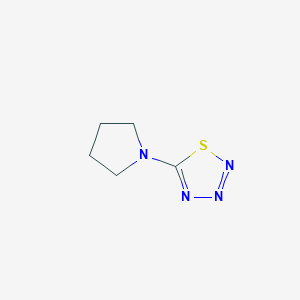
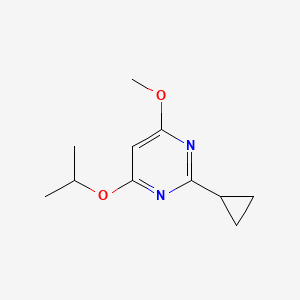
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)




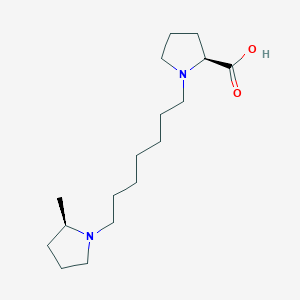
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)

